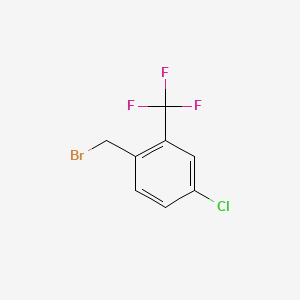

4-Chloro-2-(trifluoromethyl)benzyl bromide

Overview

Description

4-Chloro-2-(trifluoromethyl)benzyl bromide is a chemical compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C8H5BrClF3, and is commonly abbreviated as CCTB. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. CCTB is used in organic synthesis, as a reagent in various chemical reactions, and as a protective group in peptide synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Photoluminescence and Aggregation-Induced Emission Characteristics

4-Chloro-2-(trifluoromethyl)benzyl bromide is utilized in the synthesis of pyridinium bromide derivatives with notable photoluminescence (PL) and aggregation-induced emission (AIE) characteristics. Weng et al. (2018) synthesized derivatives replacing benzyl bromide with 4-trifluoromethyl benzyl bromide, among others, noting significant PL properties and absolute luminescence quantum yields in these compounds, valuable in materials science research (Weng et al., 2018).

Chemical Synthesis and Organic Chemistry

In organic synthesis, this compound demonstrates versatility. For instance, Mongin et al. (1996) illustrated its role in deprotonation reactions of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes under specific conditions, aiding in the exploration of positional ambiguities and selectivities in chemical reactions (Mongin et al., 1996).

Electron Transfer and Radical Generation

The compound plays a crucial role in the study of electron transfer processes. Jouikov and Simonet (2010) explored the one-electron cleavage of benzyl bromides, including 4-nitrobenzyl bromide, at various electrodes. This study highlighted the generation and immobilization of benzyl radicals, offering insights into electrochemical reactions and radical chemistry (Jouikov & Simonet, 2010).

Trifluoromethylation in Drug Discovery

Kawai et al. (2011) reported on the copper-mediated chemoselective trifluoromethylation of benzyl bromides, including those related to this compound. This research is pivotal for medicinal chemistry, as it facilitates the rapid creation of structural diversity in drug candidates (Kawai et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in the synthesis of various compounds It’s known to be used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles , which suggests that it may interact with enzymes or receptors involved in antiviral activities.

Mode of Action

It’s known to participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given its role in the synthesis of antiviral compounds , it may influence pathways related to viral replication or host immune response.

Result of Action

It’s known to be used in the synthesis of compounds with antiviral activities , suggesting that it may contribute to the inhibition of viral replication or enhancement of host immune response.

Action Environment

Safety data suggests that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces , indicating that these environmental factors could potentially affect its stability and reactivity.

properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFCKOROEHFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392995 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886496-75-9 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)